(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chromene core, a methoxy group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using methyl iodide and a base such as potassium carbonate.
Formation of the Imino Group: The imino group can be formed by reacting the appropriate aniline derivative with an oxidizing agent such as sodium hypochlorite.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the corresponding acid chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
(2Z)-2-[(3-bromo-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.
(2Z)-2-[(3-iodo-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
The uniqueness of (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom may enhance its stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its analogs.
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-10-6-7-12(9-14(10)19)21-18-13(17(20)22)8-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWOLRHGMYPELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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